molecular formula C10H13N3 B13623666 2-{Pyrazolo[1,5-a]pyridin-3-yl}propan-2-amine

2-{Pyrazolo[1,5-a]pyridin-3-yl}propan-2-amine

Cat. No.: B13623666
M. Wt: 175.23 g/mol
InChI Key: UHXDXOXYGLMGLR-UHFFFAOYSA-N
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Description

2-{Pyrazolo[1,5-a]pyridin-3-yl}propan-2-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by the fusion of a pyrazole ring with a pyridine ring, forming a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Pyrazolo[1,5-a]pyridin-3-yl}propan-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a β-enaminone with 3-methyl-1H-pyrazol-5-amine under microwave irradiation . This method provides a straightforward and efficient route to the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of heterocyclic compound synthesis can be applied. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{Pyrazolo[1,5-a]pyridin-3-yl}propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of 2-{Pyrazolo[1,5-a]pyridin-3-yl}propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, making it a potential candidate for therapeutic applications .

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

2-pyrazolo[1,5-a]pyridin-3-ylpropan-2-amine

InChI

InChI=1S/C10H13N3/c1-10(2,11)8-7-12-13-6-4-3-5-9(8)13/h3-7H,11H2,1-2H3

InChI Key

UHXDXOXYGLMGLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C2C=CC=CN2N=C1)N

Origin of Product

United States

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